molecular formula C19H23N3O2 B1444568 Ethyl 6-(4-benzylpiperazin-1-yl)pyridine-2-carboxylate CAS No. 1353878-17-7

Ethyl 6-(4-benzylpiperazin-1-yl)pyridine-2-carboxylate

Cat. No. B1444568
M. Wt: 325.4 g/mol
InChI Key: RZRSCEMCRCQYGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 6-(4-benzylpiperazin-1-yl)pyridine-2-carboxylate” is a chemical compound with the molecular formula C19H23N3O2 . It has a molecular weight of 325.41 . This compound is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

While specific synthesis details for “Ethyl 6-(4-benzylpiperazin-1-yl)pyridine-2-carboxylate” were not found, related compounds have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The InChI code for “Ethyl 6-(4-benzylpiperazin-1-yl)pyridine-2-carboxylate” is 1S/C19H23N3O2/c1-2-24-19(23)17-9-6-10-18(20-17)22-13-11-21(12-14-22)15-16-7-4-3-5-8-16/h3-10H,2,11-15H2,1H3 .


Physical And Chemical Properties Analysis

“Ethyl 6-(4-benzylpiperazin-1-yl)pyridine-2-carboxylate” is a liquid . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 6-(4-benzylpiperazin-1-yl)pyridine-2-carboxylate has been utilized in chemical syntheses, particularly in the formation of highly functionalized tetrahydropyridines. This process involves annulation with N-tosylimines, resulting in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This method is noted for its excellent yields and complete regioselectivity, expanding the scope of reactions involving substituted methyl groups (Zhu, Lan, & Kwon, 2003).

Antimicrobial Activity

  • Studies have explored the antimicrobial properties of derivatives of ethyl 6-(4-benzylpiperazin-1-yl)pyridine-2-carboxylate. For instance, its amide derivatives demonstrated variable and modest activity against certain strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Synthesis of Complex Compounds

  • The compound has been used in the synthesis of complex molecular structures like ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These compounds have potential applications in various chemical and pharmaceutical research areas (Mohamed, 2021).

Design and Synthesis for Tuberculosis Treatment

  • In medicinal chemistry, this compound has been used in the design and synthesis of new analogues targeting Mycobacterium tuberculosis. Specific derivatives have shown promising results in inhibiting Mycobacterium tuberculosis DNA gyrase and other related activities, suggesting potential applications in tuberculosis treatment (Jeankumar et al., 2013).

Safety And Hazards

The safety information for “Ethyl 6-(4-benzylpiperazin-1-yl)pyridine-2-carboxylate” includes the following hazard statements: H302, H312, H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Future Directions

While specific future directions for “Ethyl 6-(4-benzylpiperazin-1-yl)pyridine-2-carboxylate” were not found, related compounds have been suggested for further development due to their promising neuroprotective and anti-inflammatory properties .

properties

IUPAC Name

ethyl 6-(4-benzylpiperazin-1-yl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-2-24-19(23)17-9-6-10-18(20-17)22-13-11-21(12-14-22)15-16-7-4-3-5-8-16/h3-10H,2,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRSCEMCRCQYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC=C1)N2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101143571
Record name 2-Pyridinecarboxylic acid, 6-[4-(phenylmethyl)-1-piperazinyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(4-benzylpiperazin-1-yl)pyridine-2-carboxylate

CAS RN

1353878-17-7
Record name 2-Pyridinecarboxylic acid, 6-[4-(phenylmethyl)-1-piperazinyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353878-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 6-[4-(phenylmethyl)-1-piperazinyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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